1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one
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Overview
Description
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one is a synthetic organic compound belonging to the class of piperidinones. This compound is characterized by the presence of two piperidine rings, each substituted with a phenylethyl group and a keto group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring through a cyclization reaction of appropriate precursors.
Substitution with Phenylethyl Group: The piperidine ring is then substituted with a phenylethyl group using a Friedel-Crafts alkylation reaction.
Introduction of the Keto Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, and oxidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted piperidinones, and various oxidized forms of the compound.
Scientific Research Applications
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
Modulation of Ion Channels: It may affect ion channels, altering the flow of ions across cell membranes and influencing cellular activity.
Comparison with Similar Compounds
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one can be compared with other similar compounds such as:
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-4-one: This compound has a similar structure but with a different position of the keto group.
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]pyrrolidin-2-one: This compound has a pyrrolidine ring instead of a piperidine ring.
1-[3-Oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]azepan-2-one: This compound has an azepane ring instead of a piperidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two piperidine rings, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-oxo-3-[3-(2-phenylethyl)piperidin-1-yl]propyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20-10-4-5-14-22(20)16-13-21(25)23-15-6-9-19(17-23)12-11-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQAAASLKPLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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